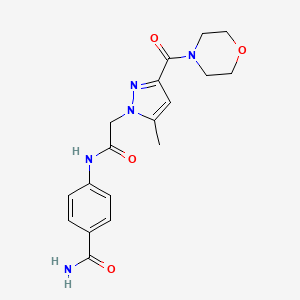
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide
描述
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound stands out due to its complex structure, comprising various functional groups like pyrazole, amide, and morpholine, which contribute to its unique chemical properties and reactivity.
属性
IUPAC Name |
4-[[2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-12-10-15(18(26)22-6-8-27-9-7-22)21-23(12)11-16(24)20-14-4-2-13(3-5-14)17(19)25/h2-5,10H,6-9,11H2,1H3,(H2,19,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXGPTPRAWNSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide typically involves multi-step organic reactions, starting from readily available precursors. One common approach includes the following steps:
Formation of 5-methyl-1H-pyrazole: : Reacting acetylacetone with hydrazine hydrate.
Attachment of morpholine-4-carbonyl group: : Through acylation reactions.
Condensation reaction: : Combining the pyrazole derivative with 2-bromoacetamide.
Coupling with 4-aminobenzamide: : Utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
These steps require carefully controlled conditions, including temperature regulation, pH adjustment, and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process might be optimized for efficiency, yield, and cost-effectiveness. This could involve:
Flow chemistry techniques: : To enhance reaction rates and ensure better control over reaction parameters.
Automated synthesis platforms: : For scaling up the production with high precision and consistency.
化学反应分析
Types of Reactions
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: : Formation of oxidized derivatives using reagents such as m-chloroperbenzoic acid.
Reduction: : Conversion to reduced forms using agents like sodium borohydride.
Substitution: : Halogenation, nitration, and sulfonation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution conditions: : Acidic or basic conditions depending on the desired substitution, catalysts like iron(III) chloride for halogenation.
Major Products Formed
The major products from these reactions vary based on the specific reagents and conditions used. Common products include halogenated pyrazoles, nitro derivatives, and sulfonated compounds.
科学研究应用
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide finds applications in multiple fields:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Investigating its role as a potential bioactive compound.
Medicine: : Research into its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream biological effects. The exact pathways and targets can vary based on the application, but often include inhibition of key enzymes or modulation of signaling pathways involved in inflammation or cell proliferation.
相似化合物的比较
When compared with other similar compounds, such as:
4-(2-(3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide: : Lacks the methyl group, potentially altering its biological activity and reactivity.
4-(2-(5-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide: : Contains an ethyl group instead of methyl, affecting its steric and electronic properties.
The uniqueness of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide lies in its specific structural arrangement, which imparts distinct reactivity and potential biological activity not seen in other compounds.
In essence, this compound is a compound with rich chemical properties and diverse applications, making it a valuable subject in scientific research and industrial processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


